molecular formula C19H21F2N3O3S B2613091 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-55-7

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2613091
CAS No.: 897613-55-7
M. Wt: 409.45
InChI Key: QQDYYKRFYMWKQL-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and neuroscience research, designed around a core piperazine scaffold. Piperazine derivatives are extensively investigated for their ability to interact with central nervous system targets . Specifically, compounds featuring an N-arylpiperazine group, similar to the 4-(2-fluorophenyl)piperazine moiety in this molecule, are frequently explored as potent and selective ligands for various neuroreceptors . Research indicates that such structures can exhibit high affinity and selectivity for dopamine receptor subtypes, particularly the D4 receptor, as well as for serotonin receptors like 5-HT1A . The inclusion of the sulfonyl group further expands the molecular diversity, potentially influencing the compound's physicochemical properties and binding characteristics. This benzamide derivative serves as a valuable chemical probe for scientists studying receptor-specific mechanisms, signal transduction pathways, and the neurochemical basis of psychiatric disorders. Its primary research utility lies in preclinical studies aimed at understanding cellular responses, elucidating structure-activity relationships (SAR), and supporting the discovery of novel therapeutic agents .

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-16-5-3-4-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYYKRFYMWKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the sulfonylated piperazine and a fluorinated benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

The biological activity of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is primarily attributed to its interactions with specific receptors in the central nervous system, particularly dopamine receptors. Research indicates that compounds with similar structures exhibit selective binding to dopamine D3 receptors (D3R), which are implicated in various neuropsychiatric disorders.

Binding Affinity and Selectivity

Studies suggest that modifications in the piperazine structure significantly affect the binding affinity for D3R compared to D2 receptors (D2R). For example, compounds lacking certain functional groups exhibited a dramatic decrease in D3R selectivity, indicating that structural integrity is crucial for optimal receptor interaction.

Pharmacological Studies

Dopamine Receptor Interaction : The compound has been evaluated for its binding affinity at dopamine receptors, demonstrating selective binding to D3R over D2R. This selectivity is essential for developing treatments for disorders like schizophrenia and Parkinson's disease.

Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with various enzymes, potentially leading to inhibitory effects on pathways involved in neurotransmitter metabolism. This could result in altered dopamine levels, contributing to its therapeutic effects.

Case Studies

  • Selective D3R Ligand : A study involving analogs of this compound highlighted its potential as a selective D3R ligand, with some derivatives showing over 1000-fold selectivity for D3R compared to D2R. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.
  • Synthesis and Biological Evaluation : Another research effort focused on the synthesis and biological evaluation of similar piperazine derivatives indicated promising results in modulating receptor activity, supporting the hypothesis that structural variations can lead to significant differences in biological outcomes.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Key Findings
Dopamine Receptor BindingHigh selectivity for D3R over D2R
Enzyme InteractionPotential inhibition of neurotransmitter metabolism
Structural VariationsSignificant impact on biological activity

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () :

  • Structure : Fluorobenzamide conjugated to a thienylidene ring.
  • Physical Data : Single-crystal X-ray structure (R factor = 0.034) reveals planar benzamide and dihydrothienylidene moieties with mean C–C bond length 0.003 Å .
  • Comparison : The thienylidene sulfur introduces electron-rich regions absent in the target compound’s sulfonyl group. Planarity in this analogue may favor π-π stacking interactions, whereas the target’s piperazine-sulfonyl chain could enhance solubility.

Biological Activity

Molecular Formula

  • C : 27
  • H : 24
  • F : 3
  • N : 3
  • O : 4
  • S : 1

IUPAC Name

3-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Structural Representation

The compound features a benzamide backbone with a sulfonyl group and a piperazine moiety, which are known to influence its biological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Pharmacological Effects

  • Antidepressant Activity
    • Compounds with similar structures have shown efficacy in modulating serotonin levels, suggesting potential antidepressant properties. Studies have indicated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors .
  • Antitumor Activity
    • Some benzamide derivatives have demonstrated significant antitumor effects in preclinical models. For example, similar compounds have inhibited cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Neuroprotective Effects
    • The piperazine moiety is associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases. Research has shown that certain piperazine derivatives can protect neuronal cells from oxidative stress .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of a related compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors following treatment, correlating with increased serotonin levels in the brain.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Data Summary Table

Biological ActivityObservationsReferences
AntidepressantIncreased serotonin levels; reduced behaviors
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress

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